Ethyl 2-(3-bromophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(3-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethoxycarbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-bromophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the bromination of ethyl phenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution. The reaction proceeds as follows:
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Bromination of Ethyl Phenylacetate
Reagents: Ethyl phenylacetate, bromine (Br2), iron(III) bromide (FeBr3)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Reaction: [ \text{C}_8\text{H}_8\text{O}_2 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_8\text{H}_7\text{BrO}_2 + \text{HBr} ]
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Esterification
Reagents: Ethyl bromoacetate, sodium ethoxide (NaOEt)
Conditions: Reflux, ethanol as solvent
Reaction: [ \text{C}_8\text{H}_7\text{BrO}_2 + \text{C}_4\text{H}_7\text{O}_2\text{Na} \rightarrow \text{C}_10\text{H}_9\text{BrO}_3 + \text{NaBr} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution:
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates
Reduction: Alcohol derivatives
Oxidation: Carboxylic acids
Scientific Research Applications
Ethyl 2-(3-bromophenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in studies investigating the biological activity of brominated phenylacetates and their derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Ethyl 2-(3-bromophenyl)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)-2-oxoacetate: Similar structure but with the bromine atom at the 4-position.
Ethyl 2-(3-chlorophenyl)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(3-fluorophenyl)-2-oxoacetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 3-position, which influences its reactivity and biological activity. The bromine atom’s size and electronegativity contribute to the compound’s distinct chemical properties compared to its chloro- and fluoro-analogues.
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPWKTIUMGLHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482539 | |
Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-80-2 | |
Record name | ethyl 2-(3-bromophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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